Cas no 2228461-65-0 (3-(4-fluoropyridin-2-yl)-1,2-oxazole-5-carboxylic acid)

3-(4-Fluoropyridin-2-yl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound featuring a fluoropyridine moiety fused with an oxazole carboxylic acid group. This structure imparts unique reactivity and potential as a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of both fluorine and carboxylic acid functionalities enhances its utility in cross-coupling reactions, amide formations, and metal-catalyzed transformations. Its rigid heterocyclic core contributes to stability and selectivity in target-oriented syntheses. The compound is particularly valuable in medicinal chemistry for the development of bioactive molecules due to its balanced lipophilicity and electronic properties. High purity and well-defined characterization ensure reliable performance in research and industrial applications.
3-(4-fluoropyridin-2-yl)-1,2-oxazole-5-carboxylic acid structure
2228461-65-0 structure
Product Name:3-(4-fluoropyridin-2-yl)-1,2-oxazole-5-carboxylic acid
CAS No:2228461-65-0
MF:C9H5FN2O3
MW:208.146005392075
CID:5993475
PubChem ID:165668437
Update Time:2025-05-21

3-(4-fluoropyridin-2-yl)-1,2-oxazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(4-fluoropyridin-2-yl)-1,2-oxazole-5-carboxylic acid
    • 2228461-65-0
    • EN300-1786907
    • Inchi: 1S/C9H5FN2O3/c10-5-1-2-11-6(3-5)7-4-8(9(13)14)15-12-7/h1-4H,(H,13,14)
    • InChI Key: QYYSFCDOZJTGFE-UHFFFAOYSA-N
    • SMILES: FC1C=CN=C(C=1)C1C=C(C(=O)O)ON=1

Computed Properties

  • Exact Mass: 208.02842019g/mol
  • Monoisotopic Mass: 208.02842019g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 76.2Ų

3-(4-fluoropyridin-2-yl)-1,2-oxazole-5-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1786907-0.05g
3-(4-fluoropyridin-2-yl)-1,2-oxazole-5-carboxylic acid
2228461-65-0
0.05g
$1296.0 2023-09-19
Enamine
EN300-1786907-0.1g
3-(4-fluoropyridin-2-yl)-1,2-oxazole-5-carboxylic acid
2228461-65-0
0.1g
$1357.0 2023-09-19
Enamine
EN300-1786907-0.25g
3-(4-fluoropyridin-2-yl)-1,2-oxazole-5-carboxylic acid
2228461-65-0
0.25g
$1420.0 2023-09-19
Enamine
EN300-1786907-0.5g
3-(4-fluoropyridin-2-yl)-1,2-oxazole-5-carboxylic acid
2228461-65-0
0.5g
$1482.0 2023-09-19
Enamine
EN300-1786907-1.0g
3-(4-fluoropyridin-2-yl)-1,2-oxazole-5-carboxylic acid
2228461-65-0
1g
$1543.0 2023-06-02
Enamine
EN300-1786907-2.5g
3-(4-fluoropyridin-2-yl)-1,2-oxazole-5-carboxylic acid
2228461-65-0
2.5g
$3025.0 2023-09-19
Enamine
EN300-1786907-5.0g
3-(4-fluoropyridin-2-yl)-1,2-oxazole-5-carboxylic acid
2228461-65-0
5g
$4475.0 2023-06-02
Enamine
EN300-1786907-10.0g
3-(4-fluoropyridin-2-yl)-1,2-oxazole-5-carboxylic acid
2228461-65-0
10g
$6635.0 2023-06-02
Enamine
EN300-1786907-1g
3-(4-fluoropyridin-2-yl)-1,2-oxazole-5-carboxylic acid
2228461-65-0
1g
$1543.0 2023-09-19
Enamine
EN300-1786907-5g
3-(4-fluoropyridin-2-yl)-1,2-oxazole-5-carboxylic acid
2228461-65-0
5g
$4475.0 2023-09-19

Additional information on 3-(4-fluoropyridin-2-yl)-1,2-oxazole-5-carboxylic acid

Comprehensive Analysis of 3-(4-fluoropyridin-2-yl)-1,2-oxazole-5-carboxylic acid (CAS No. 2228461-65-0): Applications and Molecular Insights

In the rapidly evolving field of pharmaceutical and agrochemical research, 3-(4-fluoropyridin-2-yl)-1,2-oxazole-5-carboxylic acid (CAS No. 2228461-65-0) has emerged as a compound of significant interest. This heterocyclic molecule, featuring a fluoropyridine and oxazole carboxylic acid scaffold, is increasingly studied for its potential in drug discovery and material science. Its unique structural attributes, including the electron-withdrawing fluorine substituent and the versatile carboxylic acid functional group, make it a valuable intermediate for synthesizing bioactive molecules.

The compound’s CAS number 2228461-65-0 is frequently searched in chemical databases, reflecting its growing relevance in medicinal chemistry and crop protection applications. Researchers are particularly intrigued by its role in modulating enzyme activity and receptor binding, which aligns with current trends in targeted therapy and precision agriculture. Recent studies highlight its potential as a building block for kinase inhibitors, a hot topic in oncology research, as well as its utility in designing sustainable pesticides with reduced environmental impact.

From a synthetic perspective, the 1,2-oxazole-5-carboxylic acid core offers robust chemical stability and compatibility with diverse reaction conditions. This adaptability is critical for high-throughput screening (HTS) workflows, where the compound’s fluoropyridine moiety enhances binding affinity to biological targets. Industry professionals often inquire about its solubility, pKa, and thermal stability—key parameters for formulation development. Notably, its logP values suggest favorable membrane permeability, a trait highly sought after in central nervous system (CNS) drug design.

Environmental and regulatory considerations further elevate the compound’s profile. Unlike traditional halogenated compounds, its 4-fluoropyridin-2-yl structure demonstrates improved biodegradability, addressing concerns around persistent organic pollutants (POPs). This aligns with the Green Chemistry principles driving modern R&D. Additionally, its compatibility with microwave-assisted synthesis techniques reduces energy consumption, resonating with the pharmaceutical industry’s push toward carbon-neutral manufacturing.

In analytical chemistry, CAS 2228461-65-0 is characterized by distinct NMR and HPLC signatures, facilitating quality control in large-scale production. The oxazole-carboxylic acid fragment’s UV absorbance at 260–280 nm enables precise quantification, while its crystallinity supports X-ray diffraction studies for structure-activity relationship (SAR) optimization. These features are pivotal for patent applications and intellectual property (IP) protection in competitive markets.

Future research directions may explore its derivatives for antiviral or neuroprotective applications, capitalizing on the fluoropyridine’s ability to enhance blood-brain barrier penetration. As the demand for fragment-based drug discovery (FBDD) grows, this compound’s modular design positions it as a strategic asset for combinatorial libraries. With rigorous ADMET profiling and computational modeling advancements, 3-(4-fluoropyridin-2-yl)-1,2-oxazole-5-carboxylic acid is poised to play a transformative role in next-generation therapeutics and agrochemicals.

Recommended suppliers
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent